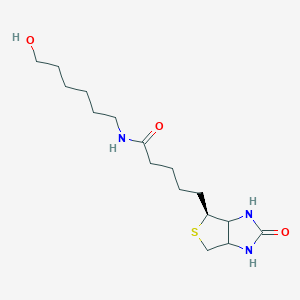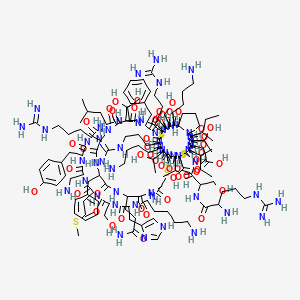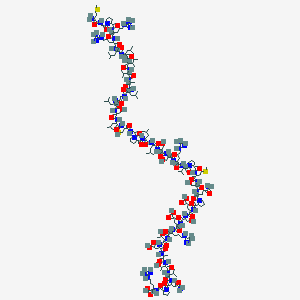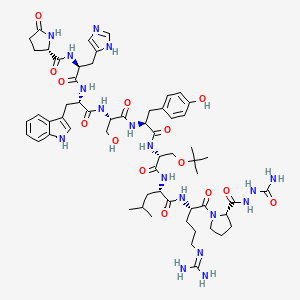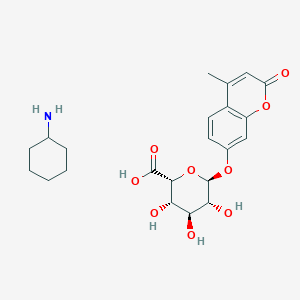
O-methylviridicatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methylviridicatin is a quinoline alkaloid with the IUPAC name 3-methoxy-4-phenyl-1H-quinolin-2-one. It is a secondary metabolite isolated from various fungal species, particularly those belonging to the genus Penicillium . This compound has garnered interest due to its potential biological activities, including antiviral and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: O-Methylviridicatin can be synthesized through the acylation of 2-amino-benzophenone with methoxyoacetyl chloride, followed by cyclization under alkaline conditions using potassium hydroxide in ethanol . Another method involves the synthesis from isatin and phenyldiazomethane .
Industrial Production Methods: The use of fungal fermentation processes to isolate the compound from natural sources is also a potential method .
化学反应分析
Types of Reactions: O-Methylviridicatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .
科学研究应用
O-Methylviridicatin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Medicine: Its antiviral and anti-inflammatory properties make it a candidate for drug development.
Industry: It can be used in the development of new pharmaceuticals and as a biochemical tool in research.
作用机制
O-Methylviridicatin exerts its effects by inhibiting the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition prevents the transcription of genes involved in inflammation and viral replication. The compound specifically blocks tumor necrosis factor alpha-induced activation of the human immunodeficiency virus long terminal repeat, thereby reducing viral replication .
相似化合物的比较
Viridicatin: Another quinoline alkaloid with similar biological activities.
Viridicatol: A hydroxylated derivative of viridicatin with enhanced biological properties.
Uniqueness: O-Methylviridicatin is unique due to its methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets .
属性
CAS 编号 |
6152-51-4 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.3 |
外观 |
White solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


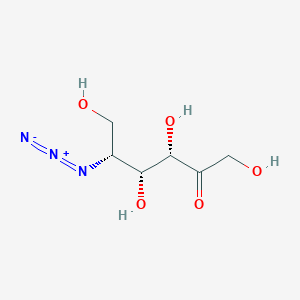
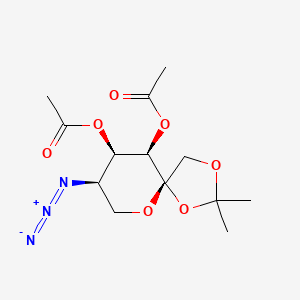
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
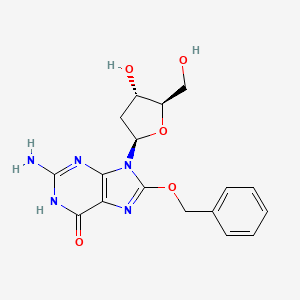
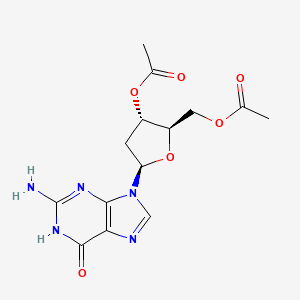
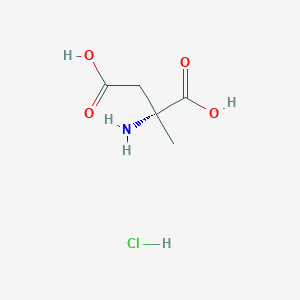
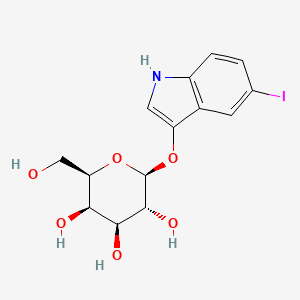
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
